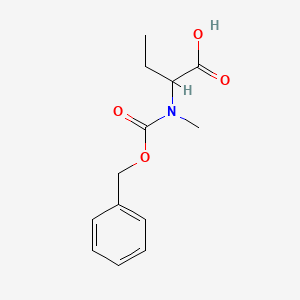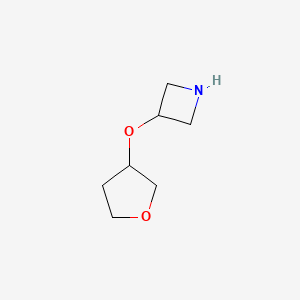
3-((Tetrahydrofuran-3-YL)oxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tetrahydrofuran-3-YL)oxy)azetidine is a heterocyclic compound that features both azetidine and tetrahydrofuran rings. Azetidines are four-membered nitrogen-containing heterocycles, while tetrahydrofuran is a five-membered oxygen-containing ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.
Another approach involves the ring-opening polymerization of azetidine monomers, which can be achieved through anionic or cationic mechanisms . This method allows for the production of polyamines with various structures, which can then be functionalized to introduce the tetrahydrofuran group.
Industrial Production Methods
Industrial production of 3-((Tetrahydrofuran-3-YL)oxy)azetidine may involve bulk manufacturing processes that utilize the aforementioned synthetic routes. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-((Tetrahydrofuran-3-YL)oxy)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: It can be used in the production of polymers and materials with specialized properties.
Wirkmechanismus
The mechanism of action of 3-((Tetrahydrofuran-3-YL)oxy)azetidine involves its interaction with molecular targets through its azetidine and tetrahydrofuran rings. The ring strain in azetidines makes them reactive, allowing for the cleavage of nitrogen-carbon bonds under appropriate conditions . This reactivity can be harnessed in various chemical transformations and biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the tetrahydrofuran moiety.
Tetrahydrofuran: A five-membered oxygen-containing ring, similar in structure but lacking the azetidine moiety.
Oxetane: A four-membered oxygen-containing ring, which shares some reactivity characteristics with azetidines.
Uniqueness
3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to the combination of azetidine and tetrahydrofuran rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3-(oxolan-3-yloxy)azetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2 |
InChI-Schlüssel |
OVTODFDSEFOLKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




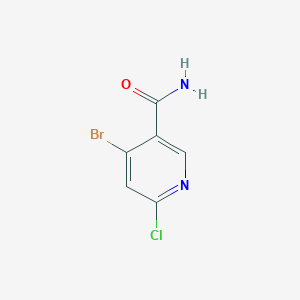
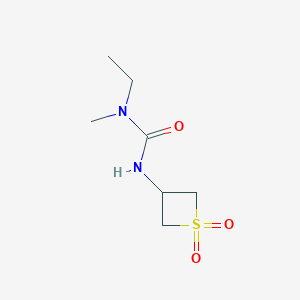

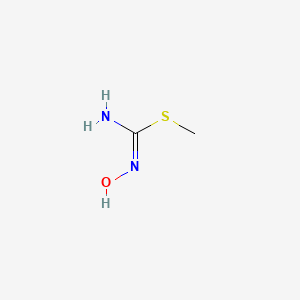
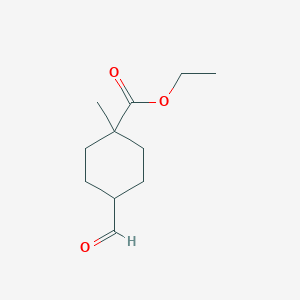
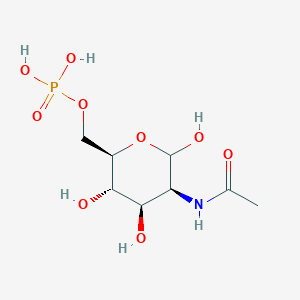
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
